1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of both hydroxy and trifluoromethyl functional groups
Preparation Methods
The synthesis of 1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the condensation of 2,4-dihydroxyacetophenone with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or chromatography .
Chemical Reactions Analysis
1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily .
Comparison with Similar Compounds
Similar compounds include:
1-(2,4-Dihydroxyphenyl)ethanone: Lacks the trifluoromethyl group, making it less lipophilic.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group, which can affect its reactivity and biological activity.
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group, which can influence its electronic properties.
1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is unique due to the combination of hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142920-42-1 |
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Molecular Formula |
C16H11F3O3 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)11-4-1-10(2-5-11)3-8-14(21)13-7-6-12(20)9-15(13)22/h1-9,20,22H |
InChI Key |
HJYVMHLHEYXUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |
Origin of Product |
United States |
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